molecular formula C12H11BrN2O2 B1450288 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1573547-18-8

4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1450288
CAS No.: 1573547-18-8
M. Wt: 295.13 g/mol
InChI Key: XTOPHULNIXIXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, an ethyl group, and a phenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 3-methyl-1H-pyrazole.

    Bromination: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with the brominated pyrazole in the presence of a palladium catalyst.

    Carboxylation: The carboxyl group can be introduced through a carboxylation reaction, such as the reaction of the pyrazole with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

    Carboxylation: Carbon dioxide under basic conditions, such as using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted pyrazoles.

    Coupling Products: More complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Interacting with Receptors: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Disrupting Cellular Processes: The compound may interfere with cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

    4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.

    1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom.

Uniqueness

4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the bromine atom and the phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-ethyl-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-15-11(12(16)17)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOPHULNIXIXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.